molecular formula C21H23NO2 B5902380 2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid

2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid

Cat. No. B5902380
M. Wt: 321.4 g/mol
InChI Key: IAOVUWHRMTZGRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid, also known as BPPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. BPPB is a derivative of benzoic acid and has been synthesized using several methods.

Scientific Research Applications

2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. 2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid has been shown to exhibit anticancer properties by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. 2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.

Mechanism of Action

2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways. 2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid has been shown to exhibit several biochemical and physiological effects. 2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. 2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid has also been shown to increase the levels of the neurotransmitter acetylcholine in the brain, which is involved in cognitive function. 2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid has been shown to exhibit antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid has several advantages for use in lab experiments. 2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid is easily synthesized using standard laboratory techniques and is commercially available. 2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid is also stable under normal laboratory conditions and can be stored for extended periods. However, 2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid has some limitations for use in lab experiments. 2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid has low solubility in water, which can limit its use in aqueous-based experiments. 2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid can also exhibit non-specific binding to proteins, which can affect the interpretation of experimental results.

Future Directions

2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid has several potential future directions for research. 2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid can be further studied for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. 2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid can also be studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid can also be studied for its potential use in the development of new anticancer drugs. Further studies can also be conducted to investigate the pharmacokinetics and pharmacodynamics of 2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid.
Conclusion:
In conclusion, 2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. 2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid has been synthesized using several methods and has been studied extensively for its potential use in the treatment of various diseases. 2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid exerts its pharmacological effects by inhibiting the activity of certain enzymes and signaling pathways. 2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid has several advantages for use in lab experiments, but also has some limitations. 2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid has several potential future directions for research, and further studies can be conducted to investigate its potential applications.

Synthesis Methods

2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid can be synthesized using several methods, including the reaction of 2-aminomethylbenzoic acid with sec-butyl acrylate and 3-phenylprop-2-yn-1-amine. Another method involves the reaction of 2-(chloromethyl)benzoic acid with sec-butyl acrylate and 3-phenylprop-2-yn-1-amine. The synthesis of 2-{[sec-butyl(3-phenylprop-2-yn-1-yl)amino]methyl}benzoic acid using these methods has been reported in several scientific journals.

properties

IUPAC Name

2-[[butan-2-yl(3-phenylprop-2-ynyl)amino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO2/c1-3-17(2)22(15-9-12-18-10-5-4-6-11-18)16-19-13-7-8-14-20(19)21(23)24/h4-8,10-11,13-14,17H,3,15-16H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOVUWHRMTZGRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(CC#CC1=CC=CC=C1)CC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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